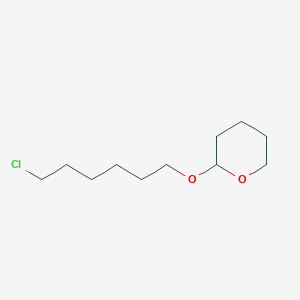

2-(6-Chlorohexyloxy)tetrahydro-2H-pyran

描述

Contextualization within Functionalized Tetrahydropyran (B127337) Ethers in Organic Chemistry

The tetrahydropyran (THP) ether moiety is a well-established and widely used protecting group for alcohols in organic synthesis. The THP group is prized for its stability across a wide range of reaction conditions, including strongly basic media, reactions with organometallic reagents, and various reduction and oxidation conditions. It is typically introduced by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran. The removal, or deprotection, of the THP group is generally achieved under acidic conditions, regenerating the parent alcohol.

2-(6-Chlorohexyloxy)tetrahydro-2H-pyran is a prime example of a functionalized THP ether. In this molecule, the THP group serves to protect a hydroxyl group at one end of a six-carbon chain. This protection strategy allows chemists to perform reactions on the other end of the molecule, the alkyl chloride, without affecting the hydroxyl group.

Significance as a Versatile Intermediate for Chemical Synthesis

The true value of this compound lies in its capacity as a versatile intermediate, effectively acting as a linker molecule with two distinct reactive sites. The terminal chloro group provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. Simultaneously, the THP ether provides a latent hydroxyl group that can be unveiled at a later synthetic stage.

This strategic combination of a reactive alkyl halide and a protected alcohol within the same molecule is highly advantageous. For instance, the chloride can be displaced by a nucleophile to attach the six-carbon chain to a larger molecular scaffold. Subsequently, the THP ether can be hydrolyzed under acidic conditions to reveal the terminal alcohol, which can then be used for further transformations, such as esterification, etherification, or oxidation.

A notable example of its application is in the synthesis of 2-(6-isothiocyanatohexyloxy)-tetrahydro-2H-pyran. lookchem.com In this transformation, the chloride is likely converted to the corresponding isothiocyanate, a functional group with its own unique reactivity, particularly towards nucleophiles like amines.

Furthermore, research has demonstrated the use of halo ethers with a tetrahydropyran protecting group in the synthesis of potential antiviral agents. In one study, a bromo-analogue was coupled with 6-chloropurine (B14466) to produce a mixture of N-7 and N-9 alkylated products. mdpi.com This highlights the utility of such bifunctional linkers in medicinal chemistry for the construction of novel nucleoside analogues. mdpi.com The chloro-derivative, this compound, is expected to undergo similar reactions, serving as a precursor to a variety of biologically relevant molecules.

Chemical and Physical Properties

Below are the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 2009-84-9 |

| Molecular Formula | C₁₁H₂₁ClO₂ |

| Molecular Weight | 220.74 g/mol |

| Boiling Point | 133-135 °C at 10 mmHg |

| Density | 1.03 g/mL at 25 °C |

| Refractive Index | n20/D 1.462 |

| SMILES | ClCCCCCCOC1CCCCO1 |

| InChI | 1S/C11H21ClO2/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h11H,1-10H2 |

Structure

3D Structure

属性

IUPAC Name |

2-(6-chlorohexoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21ClO2/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h11H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLOZSPDGPUSFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60317323 | |

| Record name | 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60317323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2009-84-9 | |

| Record name | NSC314555 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60317323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 6 Chlorohexyloxy Tetrahydro 2h Pyran

Established Synthetic Routes

The most well-established and widely employed method for synthesizing 2-(6-chlorohexyloxy)tetrahydro-2H-pyran is the direct acid-catalyzed reaction between 6-chlorohexan-1-ol and 3,4-dihydro-2H-pyran (DHP). organic-chemistry.orgrsc.org This reaction forms a stable ether linkage, effectively protecting the alcohol functionality. organic-chemistry.org

In this reaction, the alcohol, 6-chlorohexan-1-ol, acts as a nucleophile, attacking the protonated form of 3,4-dihydro-2H-pyran. The presence of an acid catalyst is essential to activate the DHP molecule, making it susceptible to nucleophilic attack. organic-chemistry.org The general stability of THP ethers to conditions such as Grignard reagents, organometallics, and hydrides makes this a favored protection strategy. organic-chemistry.orgtandfonline.com

A diverse array of catalysts can be employed to facilitate the tetrahydropyranylation of alcohols. While traditional protic acids like p-toluenesulfonic acid (PTSA) are effective, numerous other reagents have been developed to improve yields, reduce reaction times, and allow for milder conditions. rsc.orgtandfonline.com These include Lewis acids and various heterogeneous catalysts. tandfonline.comresearchgate.net For instance, catalysts like PdCl₂(MeCN)₂ have been shown to selectively protect primary alcohols. researchgate.net The use of 2,4,6-trichloro google.comnih.govmdpi.comtriazine (TT) has also been reported as an efficient method for the protection of various alcohols and phenols. tubitak.gov.tr

Table 1: Comparison of Catalytic Systems for Tetrahydropyranylation of Alcohols

| Catalyst | Typical Conditions | Advantages |

| p-Toluenesulfonic Acid (PTSA) | CH₂Cl₂, Room Temp, 4h | Readily available, cost-effective. rsc.org |

| Pyridinium (B92312) Chloride | Solvent-free, Room Temp | Green chemistry approach, reusable catalyst. tandfonline.com |

| Bismuth Triflate | Solvent-free | Relatively non-toxic, insensitive to air/moisture. organic-chemistry.org |

| PdCl₂(CH₃CN)₂ | THF, Room Temp | High chemoselectivity for primary alcohols. researchgate.net |

| 2,4,6-Trichloro google.comnih.govmdpi.comtriazine (TT) | CH₃CN, Room Temp, 20 min | Fast reaction times, high yields. tubitak.gov.tr |

The choice of solvent significantly impacts the efficiency of the tetrahydropyranylation reaction. Aprotic solvents are generally preferred to avoid competition with the alcohol nucleophile. Dichloromethane (CH₂Cl₂) and diethyl ether are commonly used solvents that afford good yields. rsc.org Tetrahydrofuran (B95107) (THF) is also a suitable solvent, particularly when using specific catalysts like PdCl₂(CH₃CN)₂. researchgate.net Interestingly, highly efficient and environmentally friendly protocols have been developed that proceed under solvent-free conditions, often involving grinding the reactants together with a solid catalyst like pyridinium chloride. tandfonline.com In some systems, the choice of solvent is critical; for example, certain deprotection reactions work well in DMSO but not at all in benzene (B151609) or THF. acs.org

Table 2: Effect of Solvent on Tetrahydropyranylation of Benzyl Alcohol with Pyridinium Chloride

| Solvent | Yield (%) | Time |

| Dichloromethane | 80 | 2 hours |

| Tetrahydrofuran | 75 | 3 hours |

| Acetonitrile (B52724) | 85 | 1.5 hours |

| Solvent-free | 95 | 10 minutes |

Data adapted from a representative study on tetrahydropyranylation reactions. tandfonline.com

Optimizing reaction parameters such as temperature and duration is crucial for maximizing yield and minimizing by-product formation. scielo.br Many modern catalytic systems for tetrahydropyranylation are designed to operate efficiently at room temperature, which simplifies the procedure and reduces energy consumption. tandfonline.comtubitak.gov.tr Reaction times can vary significantly depending on the catalyst and substrates, ranging from just a few minutes to several hours. tandfonline.comtubitak.gov.tr For example, using 2,4,6-trichloro google.comnih.govmdpi.comtriazine in acetonitrile can lead to quantitative yields in as little as 20 minutes at room temperature. tubitak.gov.tr In contrast, older methods or less reactive alcohols might require extended reaction times of 4 hours or more. rsc.orgscielo.br

Table 3: Optimization of Reaction Time for Tetrahydropyranylation

| Catalyst | Substrate | Temperature | Time | Yield (%) |

| p-TSOH rsc.org | Octan-1-ol | Room Temp | 4 h | 82 |

| Pyridinium Chloride tandfonline.com | Benzyl Alcohol | Room Temp | 10 min | 95 |

| 2,4,6-Trichloro google.comnih.govmdpi.comtriazine tubitak.gov.tr | Benzyl Alcohol | Room Temp | 20 min | 98 |

Acid-Catalyzed Tetrahydropyranylation of 6-Chlorohexan-1-ol with 3,4-Dihydro-2H-pyran

Novel Approaches and Process Intensification for Production of Tetrahydro-2H-pyran Derivatives

While the acid-catalyzed addition of alcohols to DHP remains a staple, research into the synthesis of complex pyran-containing molecules continues to evolve. Novel strategies often focus on constructing the pyran ring itself through different chemical pathways. mdpi.com Methodologies such as the Knoevenagel condensation followed by an oxa-6π-electrocyclization provide access to highly substituted 2H-pyrans. mdpi.com Other innovative routes include the tandem Stille-oxa-electrocyclization reaction. mdpi.com

Process intensification aims to make chemical production more efficient, safer, and greener. unito.it In the context of producing tetrahydropyran (B127337) derivatives, this can involve the use of continuous flow reactors, which offer superior heat and mass transfer compared to traditional batch reactors. unito.it Enabling technologies like ultrasound, which promotes reactions through acoustic cavitation, can significantly reduce reaction times. unito.it For instance, ultrasound has been used to enhance cycloaddition reactions in flow reactors, demonstrating a powerful combination of hybrid techniques. unito.it These advanced methods, while not yet standard for the specific synthesis of this compound, represent the future direction of manufacturing for this class of compounds, promising improved efficiency and sustainability. google.comunito.it

Chemical Reactivity and Transformation Pathways of 2 6 Chlorohexyloxy Tetrahydro 2h Pyran

Reactions Involving the Terminal Alkyl Chloride Moiety

The primary chloride of 2-(6-chlorohexyloxy)tetrahydro-2H-pyran is an electrophilic center, making it susceptible to attack by a wide array of nucleophiles. This reactivity allows for the facile introduction of diverse functional groups at the terminus of the six-carbon chain.

Nucleophilic substitution is the most common transformation pathway for this compound, enabling the formation of new carbon-heteroatom and carbon-carbon bonds.

The terminal chloride can be converted to an isothiocyanate group, a versatile functional group for conjugation and derivatization. This transformation is typically achieved through a nucleophilic substitution reaction with a thiocyanate (B1210189) salt. This compound is a known precursor for the synthesis of 2-(6-isothiocyanatohexyloxy)-tetrahydro-2H-pyran. The reaction generally involves treating the alkyl chloride with an alkali metal thiocyanate, such as sodium thiocyanate (NaSCN) or potassium thiocyanate (KSCN), in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). The thiocyanate ion (SCN⁻) acts as the nucleophile, displacing the chloride ion to form an alkyl thiocyanate intermediate, which then rearranges to the more stable isothiocyanate isomer.

General Reaction Scheme:

Reactants: this compound, Sodium Thiocyanate (NaSCN)

Solvent: Acetone or DMF

Product: 2-(6-Isothiocyanatohexyloxy)-tetrahydro-2H-pyran

The formation of new carbon-carbon bonds can be accomplished by using this compound as an alkylating agent for carbanions derived from active methylene (B1212753) compounds. A prominent example is the alkylation of diethyl malonate. This reaction requires a base to deprotonate the acidic α-carbon of the malonate ester, generating a nucleophilic enolate. The enolate then attacks the electrophilic carbon of the alkyl chloride, displacing the chloride and forming a new C-C bond. Common bases for this transformation include potassium carbonate, often used in conjunction with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide to facilitate the reaction between the organic and inorganic phases. nih.gov

| Alkylating Agent | Substrate | Base/Catalyst System | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 1,6-Dichlorohexane | Diethyl Malonate | Potassium Carbonate / Tetrabutylammonium Bromide | Cyclohexane | 78% | nih.gov |

| 1,6-Dichlorohexane | Diethyl Malonate | Potassium Carbonate / Polyethylene Glycol Monomethyl Ether | Cyclohexane | 74% | nih.gov |

| 1,6-Dichlorohexane | Diethyl Malonate | Potassium Carbonate / Tetrabutylammonium Bromide / Polyethylene Glycol Monomethyl Ether | Cyclohexane | 37% | nih.gov |

The terminal chloride can be displaced by oxygen or nitrogen nucleophiles to form ethers or N-alkylated products. For instance, the nitrogen atoms in heterocyclic compounds like purines can act as nucleophiles to displace the chloride. In one documented synthesis, a related bromo-analogue was coupled with 6-chloropurine (B14466) using potassium carbonate as the base in a dimethyl sulfoxide (B87167) (DMSO) solvent, yielding the N-9 alkylated product. nih.govgoogle.com This demonstrates a pathway for linking the THP-protected hexyl chain to biologically relevant scaffolds. Such reactions are fundamental in building more complex molecular architectures, where the THP-protected chain acts as a flexible linker.

The conversion of the terminal chloride to a primary amine is a key transformation that introduces a versatile basic and nucleophilic center into the molecule. While direct reaction with ammonia (B1221849) can be used, a more common and controllable laboratory method involves a two-step sequence. First, the alkyl chloride is treated with sodium azide (B81097) (NaN₃) in a polar aprotic solvent such as DMF. This Sₙ2 reaction yields the corresponding alkyl azide, 2-(6-azidohexyloxy)tetrahydro-2H-pyran. The azide intermediate is then reduced to the primary amine, for example, by catalytic hydrogenation (H₂/Pd-C) or by using a reducing agent like lithium aluminum hydride (LiAlH₄). This two-step process, known as the Gabriel synthesis alternative, is highly efficient for preparing primary amines from alkyl halides. The resulting amino group can serve as a precursor for further functionalization, such as in the synthesis of linkers for protein degradation (PROTACs). sigmaaldrich.com

The terminal chloride can be exchanged for another halogen, most commonly bromide or iodide, via a Finkelstein reaction. This equilibrium reaction is driven to completion by exploiting the differential solubility of the resulting alkali metal salts. To convert this compound into its bromo-analogue, the compound is treated with an excess of an alkali metal bromide, such as sodium bromide (NaBr) or lithium bromide (LiBr). The reaction is typically conducted in a solvent in which the resulting sodium chloride is poorly soluble, such as acetone. The precipitation of NaCl from the reaction mixture shifts the equilibrium towards the formation of the desired alkyl bromide, 2-(6-bromohexyloxy)tetrahydro-2H-pyran, which is a useful intermediate for subsequent coupling reactions.

| Starting Material | Reagent | Solvent | Product | Reaction Type |

|---|---|---|---|---|

| This compound | Sodium Bromide (NaBr) | Acetone | 2-(6-Bromohexyloxy)tetrahydro-2H-pyran | Finkelstein Reaction |

Nucleophilic Displacement Reactions

Reactions Involving the Tetrahydropyranyl Ether (THP) Moiety

The tetrahydropyranyl ether group is a widely utilized protecting group for alcohols due to its ease of installation and its stability under a variety of non-acidic conditions, including exposure to organometallic reagents, hydrides, and basic conditions. rsc.orgsigmaaldrich.comnih.gov The core reactivity of the THP moiety in this compound involves its cleavage to regenerate the parent alcohol.

The primary transformation of the THP ether in this compound is its removal, or deprotection, to yield 6-chloro-1-hexanol (B31631). This process is almost exclusively achieved through acid catalysis. sigmaaldrich.com The mechanism involves the protonation of the ether oxygen within the pyran ring, which makes the acetal (B89532) system labile. sigmaaldrich.com This is followed by the departure of the 6-chloro-1-hexanol and the formation of a resonance-stabilized carbocation. researchgate.net This cation is then trapped by a nucleophilic solvent, such as water or an alcohol, to complete the reaction. sigmaaldrich.comresearchgate.net

A variety of acidic catalysts can be employed for this transformation, with the choice of catalyst often depending on the presence of other acid-sensitive functional groups in the molecule. rsc.org Mildly acidic catalysts are often preferred to ensure selective cleavage of the THP ether without affecting other parts of the molecule. researchgate.net

Commonly used catalysts and conditions include:

Pyridinium (B92312) p-toluenesulfonate (PPTS) : This is a mildly acidic catalyst frequently used for both the formation and cleavage of THP ethers. ambeed.com Its lower acidity compared to its parent acid, p-toluenesulfonic acid, makes it suitable for substrates with sensitive functionalities. sigmaaldrich.com The deprotection is typically carried out in an alcohol solvent, such as methanol (B129727) or ethanol, often with gentle heating. ambeed.comdntb.gov.ua

p-Toluenesulfonic Acid (TsOH) : A stronger acid catalyst that is also effective for THP ether formation and cleavage. It is often used in catalytic amounts. researchgate.net

Mineral Acids : Strong acids like sulfuric acid (H₂SO₄) can be used in aqueous solutions to hydrolyze the THP ether. researchgate.net

Acetic Acid (AcOH) : A mixture of acetic acid, tetrahydrofuran (B95107) (THF), and water is a common system for cleaving THP ethers under relatively mild conditions. nih.gov

Lewis Acids : Various Lewis acids, such as bismuth triflate (Bi(OTf)₃) and zinc triflate (Zn(OTf)₂), have been shown to be effective catalysts for THP deprotection. rsc.org

Acetyl Chloride in Methanol : A catalytic amount of acetyl chloride in methanol generates HCl in situ, providing an effective medium for the smooth deprotection of THP ethers at room temperature.

The following interactive table summarizes various catalytic systems used for THP ether deprotection.

| Catalyst System | Typical Solvent | General Conditions | Catalyst Type | Reference |

|---|---|---|---|---|

| Pyridinium p-toluenesulfonate (PPTS) | Methanol or Ethanol | 50-55 °C | Mild Organic Acid/Salt | sigmaaldrich.comnih.govambeed.comdntb.gov.ua |

| Acetic Acid / THF / Water | THF/Water | Room Temperature to 45 °C | Mild Organic Acid/Salt | nih.gov |

| p-Toluenesulfonic Acid (TsOH) | Methanol or Dichloromethane | Room Temperature | Strong Acid | researchgate.net |

| Sulfuric Acid (H₂SO₄) | Water/THF | Room Temperature | Strong Acid | researchgate.net |

| Bismuth Triflate (Bi(OTf)₃) | Methanol | Room Temperature | Lewis Acid | rsc.org |

| Acetyl Chloride (catalytic) | Methanol | Room Temperature | In Situ Generated Acid |

Cascade and Multi-Component Reactions Utilizing this compound

While this compound is primarily a simple protected alcohol, its bifunctional nature—possessing both a latent hydroxyl group (as the THP ether) and a terminal alkyl chloride—lends itself to potential applications in cascade and multi-component reactions (MCRs). Such reactions, where multiple chemical bonds are formed in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy.

No specific cascade or multi-component reactions directly utilizing this compound as a starting material are prominently documented in current literature. However, the compound's structure provides clear opportunities for its incorporation into such synthetic strategies. These potential pathways would typically involve one of two main approaches:

Transformation of the Chloro- Group Followed by Reaction: The terminal chloride can be converted into other functional groups that are common participants in MCRs. For example, substitution of the chloride with sodium azide would yield the corresponding azido-alkoxy-THP ether. This azide could then be a substrate in a Huisgen cycloaddition (a "click chemistry" reaction), which is a powerful MCR for forming triazoles.

In Situ Deprotection in a One-Pot Sequence: A cascade reaction could be initiated by the acid-catalyzed deprotection of the THP ether. The newly liberated 6-chloro-1-hexanol could then act as a nucleophile or be further transformed within the same reaction pot. For instance, the deprotection could be followed by an intramolecular cyclization (etherification) under basic conditions to form 7-chlorooxepane, or the alcohol could participate as a component in an MCR that forms polyesters or other complex structures.

The table below outlines some hypothetical cascade and multi-component reaction concepts involving this compound.

| Reaction Concept | Initial Transformation | Subsequent MCR/Cascade Step | Potential Product Class |

|---|---|---|---|

| Azide-Alkyne Cycloaddition (CuAAC) | Nucleophilic substitution of -Cl with N₃⁻ to form 2-(6-azidohexyloxy)tetrahydro-2H-pyran | Copper(I)-catalyzed reaction with a terminal alkyne and another component | Substituted Triazoles |

| Povarov-type Reaction | Acid-catalyzed deprotection to 6-chloro-1-hexanol, followed by conversion to an electron-rich olefin | [4+2] cycloaddition with an imine (formed in situ from an aniline (B41778) and aldehyde) | Tetrahydroquinolines |

| Deprotection-Intramolecular Cyclization | Acid-catalyzed deprotection to 6-chloro-1-hexanol | Base-mediated intramolecular Williamson ether synthesis | Oxepanes |

| Passerini or Ugi Reaction | Conversion of -Cl to a carboxylic acid or amine | Reaction with an isocyanide and an aldehyde/ketone (and amine for Ugi) | α-Acyloxy carboxamides or α-Aminoacyl amides |

Applications of 2 6 Chlorohexyloxy Tetrahydro 2h Pyran in Advanced Organic Synthesis

Precursor in Medicinal Chemistry for Biologically Active Agents

The unique structure of 2-(6-chlorohexyloxy)tetrahydro-2H-pyran, featuring a six-carbon linker, is instrumental in the synthesis of various biologically active agents. The terminal chloride provides a reactive site for nucleophilic substitution, while the THP ether serves as a stable protecting group for the hydroxyl function, which can be removed under mild acidic conditions to reveal a reactive alcohol. This dual reactivity is leveraged in the multi-step synthesis of compounds designed to interact with specific biological targets.

Synthesis of Anti-Cancer Compounds (e.g., Nuclear Hormone Receptor-Targeting Agents)

A significant application of this compound is in the development of targeted anti-cancer therapies. Specifically, it has been utilized as a precursor for creating compounds that target nuclear hormone receptors, which are crucial regulators of gene expression and are often implicated in the progression of cancers such as prostate and breast cancer. nih.gov

In this context, the compound serves as a key reagent for installing a flexible linker onto a molecular scaffold. The synthesis involves the initial preparation of this compound from 6-chlorohexan-1-ol and 3,4-dihydro-2H-pyran. nih.gov This intermediate is then used to connect a nuclear receptor-targeting component to a payload, such as a cytotoxic agent. The resulting conjugate is designed to selectively bind to nuclear receptors overexpressed in tumor cells, facilitating the localized delivery and accumulation of the payload within the nucleus, thereby enhancing tumor cell death while potentially minimizing systemic toxicity. nih.gov

Table 1: Synthesis Step for Anti-Cancer Precursor

| Reactants | Reagent | Product | Purpose of Product |

|---|

Development of Radiopharmaceutical Chelator Conjugates (e.g., Technetium Complexes)

The synthesis of these conjugates often requires a linker with orthogonal reactive groups. The chloro-terminated end of this compound can be converted into other functional groups, such as an azide (B81097) or an amine, to facilitate conjugation to a chelating moiety. Subsequently, the THP-protecting group can be removed to liberate the hydroxyl group, which can then be attached to a targeting vector like a peptide or antibody. The six-carbon chain provides spatial separation between the radionuclide-chelator complex and the biomolecule, which is often necessary to preserve the biological activity of the targeting vector.

Scaffold for Melanin (B1238610) Concentrating Hormone Antagonists

A thorough review of scientific and patent literature did not yield specific examples or direct evidence supporting the use of this compound as a scaffold for the synthesis of melanin concentrating hormone antagonists.

Building Block for Anti-Inflammatory Isothiocyanates

This compound is a documented precursor for the synthesis of 2-(6-isothiocyanatohexyloxy)-tetrahydro-2H-pyran. This conversion involves a nucleophilic substitution reaction where the terminal chlorine atom is displaced by a thiocyanate (B1210189) salt, followed by rearrangement to form the isothiocyanate group (-N=C=S).

Isothiocyanates as a chemical class are well-known for their potent biological activities, particularly their anti-inflammatory effects. nih.govnih.govmedchemexpress.comsigmaaldrich.com Natural isothiocyanates, such as sulforaphane (B1684495) found in broccoli, exert their effects through multiple mechanisms. nih.gov These include the activation of the Nrf2 pathway, a key regulator of cellular antioxidant responses, and the inhibition of pro-inflammatory signaling pathways like NF-κB. medchemexpress.com The inhibition of NF-κB leads to a downstream reduction in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like COX-2 and iNOS. nih.gov

Although direct anti-inflammatory studies on 2-(6-isothiocyanatohexyloxy)-tetrahydro-2H-pyran are not prominent in the literature, the presence of the isothiocyanate functional group strongly suggests its potential as an anti-inflammatory agent, operating through these established mechanisms.

Table 2: Common Anti-Inflammatory Mechanisms of Isothiocyanates

| Mechanism | Effect | Key Molecules Involved |

|---|---|---|

| Nrf2 Pathway Activation | Upregulation of antioxidant and cytoprotective genes. | Nrf2, HO-1, NQO1 nih.gov |

| NF-κB Pathway Inhibition | Decreased expression of pro-inflammatory genes. | NF-κB, IκBα, TNF-α, IL-6 nih.govmedchemexpress.com |

| MAP Kinase (MAPK) Inhibition | Reduction of inflammatory signaling cascades. | JNK, ERK, p38 nih.gov |

Linker Precursors for Proteolysis Targeting Chimeras (PROTACs)

The field of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) represents a revolutionary therapeutic modality. nih.gov PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov The composition and length of this linker are critical for the efficacy of the PROTAC, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase. nih.govexplorationpub.com

This compound is an excellent precursor for the synthesis of these crucial linkers. Its bifunctional nature allows for its incorporation into a PROTAC scaffold through sequential chemical modifications. For instance, the terminal chloride can be readily converted to an azide via substitution with sodium azide. This azide-functionalized linker can then be attached to an alkyne-modified E3 ligase ligand (e.g., a thalidomide (B1683933) derivative) using copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), a highly efficient and widely used reaction in PROTAC synthesis. nih.gov Following this conjugation, the THP protecting group on the other end of the linker can be removed under mild acidic conditions to reveal the terminal alcohol, which can then be attached to the warhead ligand that targets the protein of interest. The six-carbon chain provides the necessary length and flexibility to facilitate the productive assembly of the ternary complex. Very similar chlorohexyloxy-containing structures have been explicitly cited as components in PROTAC synthesis. medchemexpress.com

Table 3: Components of a PROTAC Molecule

| Component | Function | Example Molecule/Motif |

|---|---|---|

| Warhead Ligand | Binds to the target Protein of Interest (POI). | Varies depending on the target. |

| Linker | Connects the warhead and E3 ligase ligand; influences stability and efficacy. | Derived from precursors like this compound. |

Contributions to Solid-Phase Organic Synthesis

The utility of this compound extends to solid-phase organic synthesis, an indirect but important application. Solid-phase synthesis is a technique where molecules are built step-by-step on an insoluble polymer support, simplifying purification processes. The THP ether is a widely recognized protecting group for alcohols in various synthetic contexts, including solid-phase peptide synthesis, due to its stability under many reaction conditions and its ease of removal with mild acid.

In this context, this compound can act as a bifunctional linker for tethering substrates to a solid support. The terminal alkyl chloride can react with a nucleophilic site on the resin, immobilizing the molecule. The THP-protected alcohol at the other end is then available for further synthetic transformations. Once the desired molecular assembly is complete, the final product can be cleaved from the resin. This strategy allows the six-carbon chain to be incorporated into the final molecule as a spacer arm, which can be advantageous in applications like affinity chromatography or in creating polymer-bound reagents.

Role in the Preparation of Complex Molecular Architectures

The utility of this compound as a bifunctional linker is prominently demonstrated in its application for creating advanced materials and potentially bioactive compounds. The distinct reactivity of the terminal chloro group and the latent hydroxyl functionality, protected as a THP ether, allows for stepwise incorporation into larger molecular frameworks.

A significant example of its use is in the synthesis of functionalized polymers. Specifically, it has been employed in the preparation of poly[3-(6-tetrahydropyran-2-yloxyhexyl)-2,5-thienylene], a regioregular polymer. In this synthesis, the Grignard reagent is first formed from this compound, which then undergoes a Kumada cross-coupling reaction with a dihalothiophene monomer. This process allows for the introduction of the THP-protected hydroxyhexyl side chain onto the polythiophene backbone. The THP protecting group is stable under the polymerization conditions and can be subsequently removed under acidic conditions to reveal the hydroxyl group, providing a route to functionalized polythiophenes with tailored properties.

The general synthetic approach is outlined below:

| Reactant 1 | Reactant 2 | Product | Significance |

| This compound | Magnesium | 6-(Tetrahydropyran-2-yloxy)hexylmagnesium chloride | Formation of the Grignard reagent |

| 6-(Tetrahydropyran-2-yloxy)hexylmagnesium chloride | 2,5-Dibromo-3-substituted-thiophene | Poly[3-(6-tetrahydropyran-2-yloxyhexyl)-2,5-thienylene] | Introduction of a functionalizable side chain onto a conductive polymer backbone |

Furthermore, the structural motif of a chloro-ether linked to a tetrahydropyran (B127337) ring is instrumental in the synthesis of nucleoside analogues with potential antiviral activity. While not the exact compound, the synthesis of 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol highlights the strategic use of a similar bifunctional linker. In such syntheses, the chloroalkyl portion of the molecule can be used to alkylate a heterocyclic base, such as a purine (B94841), while the tetrahydropyran ring acts as a chiral auxiliary or a precursor to a sugar mimic. This approach enables the construction of complex molecules with potential therapeutic applications.

The key transformation in the synthesis of the aforementioned purine derivative is the alkylation of 6-chloropurine (B14466) with a bromo-analogue of the title compound, demonstrating the utility of the haloalkyl-ether-pyran scaffold in medicinal chemistry research.

| Reactant 1 | Reactant 2 | Product | Significance |

| 6-Chloropurine | 2-(2-Bromoethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol | 2-(2-(6-Chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol | Synthesis of a potential antiviral agent |

These examples underscore the importance of this compound and related structures as valuable building blocks in advanced organic synthesis. The ability to introduce a flexible, functionalizable linker in a protected form provides chemists with a powerful tool for the rational design and construction of complex molecular architectures with diverse applications.

Stereochemical Considerations in the Chemistry of 2 6 Chlorohexyloxy Tetrahydro 2h Pyran

Anomeric Stereochemistry of Tetrahydropyranyl Ethers

The stereochemistry at the anomeric carbon of tetrahydropyranyl ethers is governed by a phenomenon known as the anomeric effect. wikipedia.orgscripps.edu This stereoelectronic effect describes the tendency of an electronegative substituent at the anomeric carbon of a heterocycle like tetrahydropyran (B127337) to favor an axial orientation over the sterically less hindered equatorial position. wikipedia.orgyoutube.com

In the case of 2-(6-chlorohexyloxy)tetrahydro-2H-pyran, the 6-chlorohexyloxy group at the C2 position can exist in either an axial or equatorial orientation. Due to the anomeric effect, the axial isomer is expected to be a significant, and often the major, component of the equilibrium mixture. wikipedia.orgacs.org Studies on various 2-alkoxytetrahydropyrans have consistently shown a preference for the axial stereochemistry. acs.org

| Factor | Description | Favored Conformation | Reference |

|---|---|---|---|

| Steric Hindrance | Repulsive interaction between the substituent and axial hydrogens on the same side of the ring (1,3-diaxial interactions). | Equatorial | wikipedia.org |

| Anomeric Effect (Hyperconjugation) | Stabilizing interaction between a lone pair on the ring oxygen and the σ* orbital of the exocyclic C-O bond. | Axial | wikipedia.orgyoutube.com |

| Dipole-Dipole Interactions | Repulsion between the dipoles of the endocyclic and exocyclic C-O bonds is minimized in the axial orientation. | Axial | youtube.com |

Chiral Derivatization and Stereoisomer Separation Techniques

The synthesis of this compound by treating 6-chlorohexanol with 3,4-dihydropyran under acidic conditions necessarily creates a new chiral center at C2. organic-chemistry.org Since the starting alcohol (6-chlorohexanol) is achiral, the product is formed as a racemic mixture of two enantiomers: (R)-2-(6-chlorohexyloxy)tetrahydro-2H-pyran and (S)-2-(6-chlorohexyloxy)tetrahydro-2H-pyran.

A significant drawback of using the THP group in syntheses involving chiral alcohols is the formation of a diastereomeric mixture. organic-chemistry.orgtotal-synthesis.comthieme-connect.de If the alcohol already possesses a stereogenic center, the reaction with dihydropyran will generate two diastereomers, which have different physical and chemical properties. total-synthesis.com This can complicate purification processes and spectral analysis, as techniques like NMR will show a more complex set of signals corresponding to the mixture. total-synthesis.comthieme-connect.de

Separating such stereoisomers is a common challenge in organic chemistry. For enantiomeric mixtures like that of this compound, separation requires chiral derivatization or, more commonly, chiral chromatography. Techniques such as Chiral High-Performance Liquid Chromatography (HPLC) are standard methods for resolving enantiomers. This technique employs a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. While specific studies on the chiral HPLC separation of this compound are not widely documented, the principle is broadly applicable to this class of chiral compounds.

Influence of Stereochemistry on Downstream Synthetic Outcomes

The stereochemistry at the anomeric carbon can significantly influence the course of subsequent synthetic transformations. The axial or equatorial disposition of the 6-chlorohexyloxy group alters the steric environment around the molecule and can affect the accessibility of reactive sites.

For instance, the deprotection of the THP ether, typically achieved under acidic conditions, involves protonation of the exocyclic oxygen followed by cleavage. youtube.com The rate of this reaction can be influenced by the stereochemistry, as the accessibility of the oxygen lone pairs for protonation may differ between the axial and equatorial anomers.

Theoretical and Computational Investigations Pertaining to 2 6 Chlorohexyloxy Tetrahydro 2h Pyran

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the structural and electronic properties of 2-(6-chlorohexyloxy)tetrahydro-2H-pyran. These calculations allow for a detailed examination of the molecule's conformational isomers and the prediction of its chemical reactivity.

The relative stability of these conformers is governed by a combination of steric and electronic effects, most notably the anomeric effect. The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon to favor the axial position, a preference that defies steric considerations. This phenomenon is attributed to a stabilizing hyperconjugative interaction between a lone pair of the ring's oxygen atom and the antibonding orbital (σ*) of the C-O exocyclic bond. nih.gov DFT calculations on analogous 2-alkoxy-tetrahydropyrans can provide quantitative estimates of the energy difference between the axial and equatorial conformers.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Contributing Factors |

|---|---|---|---|

| Axial | 0.00 | O5-C2-O-C1' ≈ -60 | Anomeric Effect (nO -> σ*C-O) |

| Equatorial | +1.5 to +2.5 | O5-C2-O-C1' ≈ 180 | Steric Hindrance, Gauche Interactions |

This table presents hypothetical data based on typical findings for 2-alkoxytetrahydropyrans, illustrating the expected energetic preference for the axial conformer due to the anomeric effect.

Reactivity prediction for this compound involves analyzing the molecule's frontier molecular orbitals (HOMO and LUMO) and electrostatic potential map. The chloroalkane chain introduces a primary reactive site for nucleophilic substitution. studymind.co.uk The carbon atom bonded to the chlorine is electrophilic due to the electron-withdrawing nature of the halogen. Computational models can quantify the partial charges on each atom, highlighting the electrophilic and nucleophilic centers within the molecule.

| Atomic Center | Calculated Mulliken Charge (a.u.) | Predicted Reactivity |

|---|---|---|

| C(6) of hexyl chain | +0.15 to +0.25 | Electrophilic (site for nucleophilic attack) |

| Cl | -0.20 to -0.30 | Leaving group in substitution reactions |

| O(ring) | -0.40 to -0.50 | Nucleophilic, protonation site |

| O(ether) | -0.35 to -0.45 | Nucleophilic, potential for H-bonding |

This table provides illustrative calculated atomic charges to predict reactive sites within the molecule.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the influence of the solvent environment on the conformational dynamics and reactivity of this compound. nih.govnih.gov By simulating the explicit interactions between the solute and solvent molecules over time, MD can reveal how the solvent affects the equilibrium between different conformers and the energy barriers of chemical reactions. nih.gov

For a molecule with both a polar tetrahydropyran (B127337) ring and a relatively nonpolar chloroalkane tail, the choice of solvent is expected to significantly impact its conformational preferences. In polar protic solvents, such as water or ethanol, hydrogen bonding can occur with the ether oxygens, potentially stabilizing certain conformations. nih.gov MD simulations can be employed to calculate the potential of mean force (PMF) along the dihedral angle of the glycosidic bond, providing insight into the free energy landscape of the axial-equatorial interconversion in different solvents.

The reactivity of the terminal chlorine is also subject to solvent effects. In polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), the rate of nucleophilic substitution reactions may be enhanced compared to nonpolar solvents. MD simulations can help to understand the solvation structure around the reactive chloroalkane terminus, revealing how solvent molecules might stabilize the transition state of a substitution reaction. nih.gov

| Solvent | Predicted Conformational Preference | Effect on Nucleophilic Substitution at C-Cl | Underlying Interaction |

|---|---|---|---|

| Water (Polar Protic) | Stabilization of conformers allowing H-bonding | Moderate rate, potential for solvolysis | Hydrogen bonding with ether oxygens |

| DMSO (Polar Aprotic) | Less specific stabilization | Enhanced rate due to stabilization of transition state | Dipole-dipole interactions |

| Hexane (B92381) (Nonpolar) | Preference driven by intramolecular forces | Slow reaction rate | van der Waals forces |

This table summarizes the anticipated effects of different solvent types on the conformational behavior and reactivity of the title compound.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling provides a virtual laboratory for the detailed elucidation of reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the corresponding energy barriers. nih.govsmu.edu

A primary reaction pathway for this molecule is the nucleophilic substitution at the carbon bearing the chlorine atom. studymind.co.uk Computational studies can distinguish between the SN1 and SN2 mechanisms. docbrown.infovedantu.com For a primary chloroalkane such as this, the SN2 pathway is generally favored. studymind.co.uk DFT calculations can model the transition state of an SN2 reaction, for example, with a hydroxide (B78521) ion as the nucleophile. The calculated activation energy for this process provides a quantitative measure of the reaction's feasibility.

Another area of mechanistic interest is the stability of the tetrahydropyran ring under various conditions. For instance, in acidic environments, the ether oxygen of the THP ring can be protonated, which could potentially lead to ring-opening reactions. uga.edu Computational modeling can explore the energetics of these acid-catalyzed pathways, determining the likelihood of such transformations. By calculating the energies of intermediates and transition states, a complete reaction profile can be constructed. rsc.org

| Reaction Type | Proposed Mechanism | Key Computational Insight | Example Reactant |

|---|---|---|---|

| Nucleophilic Substitution | SN2 | Structure and energy of the pentacoordinate transition state | OH-, CN- |

| Acid-Catalyzed Ring Opening | Protonation followed by C-O bond cleavage | Relative energies of protonated species and ring-opened carbocations | H3O+ |

| Elimination | E2 | Transition state involving a strong base abstracting a proton | Potassium tert-butoxide |

This table outlines potential reaction mechanisms for the title compound and the insights that can be gained from computational modeling.

Future Research Trajectories and Interdisciplinary Opportunities

Development of Eco-Friendly and Sustainable Synthetic Methodologies

The traditional synthesis of tetrahydropyranyl ethers, including 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran, often involves the reaction of an alcohol (like 6-Chlorohexanol) with 3,4-dihydro-2H-pyran (DHP) using acid catalysts such as p-toluenesulfonic acid (pTSOH). chemicalbook.comrsc.org While effective, these methods can present environmental and efficiency challenges related to catalyst removal and the use of volatile organic solvents.

Exploration of Novel Biological Applications of Derivatives

The tetrahydropyran (B127337) ring is a key structural motif found in numerous biologically active natural products and synthetic compounds. auctoresonline.orgnih.gov This has spurred extensive research into the pharmacological potential of novel THP derivatives. While this compound itself is primarily an intermediate, its derivatives hold significant promise. For instance, it can be used to synthesize compounds like 2-(6-isothiocyanatohexyloxy)-tetrahydro-2H-pyran, opening avenues for further functionalization. sigmaaldrich.comlookchem.com

Research has demonstrated that substituted THP derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. auctoresonline.orgnih.gov

Anticancer Activity : Specific polyfunctional THP derivatives have shown high potency against certain cancer cell lines, such as the SK-BR-3 breast cancer line. nih.gov These compounds serve as a foundation for developing more selective and effective anticancer agents. nih.gov

Antiviral Potential : The synthesis of complex THP derivatives, such as those incorporating purine (B94841) bases, is being explored for the development of new antiviral agents. mdpi.com

Neuroprotective Effects : Pyran-based compounds are also under investigation for their potential in treating neurodegenerative conditions like Alzheimer's disease. nih.gov

A crucial aspect guiding future research is the stereochemistry of the THP ring. Studies have shown that the conformation of the tetrahydropyran ring, compared to a dihydropyran ring, can dramatically impact biological potency by altering how the molecule interacts with its biological target. taylorandfrancis.com

Integration into Advanced Materials Science

The inherent stability and defined structural geometry of the tetrahydropyran ring make it an attractive component for advanced materials. An emerging interdisciplinary opportunity lies in incorporating THP moieties into functional polymers and specialized materials.

One notable example is the use of the THP scaffold in the design of rigidified diglycolamides for applications in nuclear fuel reprocessing. taylorandfrancis.com These specialized molecules have been studied for the co-extraction of actinides and lanthanides from acidic waste streams. taylorandfrancis.com The inclusion of the THP ring helps to create a more pre-organized structure for selective ion binding. Future research could expand on this concept, exploring how the chlorohexyloxy side chain of this compound could be used to tether the THP unit to polymer backbones or surfaces, creating novel materials for chelation, separation science, or sensing applications.

Catalyst Development for Enhanced Selectivity and Yield

Achieving high selectivity and yield is paramount in chemical synthesis. For THP derivatives, this involves controlling the formation of the ether linkage and any subsequent reactions. Research is moving beyond simple acid catalysts to more sophisticated systems that offer greater control.

The use of transition metal catalysts, such as gold(I) chloride, has been shown to effectively catalyze the cycloisomerization of certain diols to form the tetrahydropyran ring. taylorandfrancis.com Additionally, the development of one-pot cascade reactions often employs bifunctional organocatalysts or a combination of catalysts, such as a gold catalyst for hydroamination followed by isomerization, to generate highly substituted THP derivatives with excellent stereoselectivity. auctoresonline.org The continued development of heterogeneous catalysts, as mentioned previously, is also critical in this area, as they not only improve sustainability but can also enhance selectivity by providing a constrained reaction environment on the catalyst surface. researchgate.net

Expanding the Scope of Related Tetrahydropyran Derivatives

The chemical utility of this compound lies in its dual functionality: the THP group as a protecting group and the terminal chloride as a reactive site for nucleophilic substitution. This allows it to serve as a building block for a wide array of more complex molecules. Future research will undoubtedly focus on leveraging this reactivity to expand the library of known THP compounds and explore their structure-activity relationships. auctoresonline.org

Methodologies for creating diverse substituted tetrahydropyrans are continually being refined. These include intramolecular cyclization of anionic adducts formed from δ-halocarbanions and aldehydes, which provides a direct route to the THP core. thieme-connect.dethieme-connect.de Another powerful technique is the Achmatowicz rearrangement, which transforms furan-based alcohols into functionalized pyranones, which are precursors to THP derivatives. researchgate.nettubitak.gov.tr By applying these and other synthetic strategies to intermediates like this compound, chemists can systematically introduce new functional groups and chiral centers, paving the way for the discovery of molecules with novel chemical, physical, and biological properties.

常见问题

Q. How is this compound utilized in synthesizing HIV-1 reverse transcriptase inhibitors?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。